Cas no 3569-21-9 (3-(1H-indol-3-yl)propan-1-ol)
3-(1H-indol-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1H-Indol-3-yl)propan-1-ol
- 3-(1H-Indol-3-yl)-propan-1-ol
- 3-Indolepropanol
- 3-(1H-Indol-3-yl)propanol
- INDOLE-3-PROPANOL
- 1H-indole-3-proanol 3-Indolepropanol Homotryptophol
- 1H-Indole-3-propanol
- 3-(3-Hydroxypropyl)-1H-indole
- 3-(3-Hydroxypropyl)indole
- Holmotryptophol
- Homotryptophol
- 1H-indole-3-proanol
- LYPSVQXMCZIRGP-UHFFFAOYSA-N
- 3-indol-3-ylpropan-1-ol
- 3-(3-indolyl)-1-propanol
- SBB079080
- 3-(1H-Indol-3-yl)-1-propanol #
- 3-(3-Hydroxypropyl)-
- H0680
- NS00029899
- A15521
- I-3940
- EINECS 222-667-9
- CHEMBL2229710
- AKOS005255333
- DTXSID20189200
- SCHEMBL734588
- 3569-21-9
- FT-0600828
- EN300-110464
- 3-(3-Hydroxypropyl)-1H-indole, 97%
- MFCD00013437
- CS-0308175
- AS-59455
- SB36807
- DB-005732
- 3-(1H-indol-3-yl)propan-1-ol
-
- MDL: MFCD00013437
- Inchi: 1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2
- InChI Key: LYPSVQXMCZIRGP-UHFFFAOYSA-N
- SMILES: OCCCC1=CNC2C=CC=CC1=2
Computed Properties
- Exact Mass: 175.10000
- Monoisotopic Mass: 175.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 36
Experimental Properties
- Color/Form: Not determined
- Density: 1.147 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 200°C/2mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.605
- PSA: 36.02000
- LogP: 2.09280
- Solubility: Not determined
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-(1H-indol-3-yl)propan-1-ol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:2-8°C
3-(1H-indol-3-yl)propan-1-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-indol-3-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 740691-1G |
3-(3-Hydroxypropyl)-1<I>H</I>-indole |
3569-21-9 | 1g |
¥1061.6 | 2023-11-25 | ||
| TRC | I627160-50mg |
Indole-3-propanol |
3569-21-9 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | I627160-100mg |
Indole-3-propanol |
3569-21-9 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | I627160-250mg |
Indole-3-propanol |
3569-21-9 | 250mg |
$178.00 | 2023-05-18 | ||
| TRC | I627160-500mg |
Indole-3-propanol |
3569-21-9 | 500mg |
$282.00 | 2023-05-18 | ||
| TRC | I627160-1g |
Indole-3-propanol |
3569-21-9 | 1g |
$ 430.00 | 2022-06-02 | ||
| Alichem | A199010055-1g |
3-(1H-Indol-3-yl)propan-1-ol |
3569-21-9 | 95% | 1g |
$191.86 | 2023-09-02 | |
| Alichem | A199010055-5g |
3-(1H-Indol-3-yl)propan-1-ol |
3569-21-9 | 95% | 5g |
$603.84 | 2023-09-02 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26878-0.25g |
3-(1H-indol-3-yl)propan-1-ol |
3569-21-9 | 97% | 0.25g |
223.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26878-1g |
3-(1H-indol-3-yl)propan-1-ol |
3569-21-9 | 97% | 1g |
556.00 | 2021-06-01 |
3-(1H-indol-3-yl)propan-1-ol Suppliers
3-(1H-indol-3-yl)propan-1-ol Related Literature
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Yang Luo,Xue Zhong,Jiang-Kun Huang,Ling He Org. Biomol. Chem. 2021 19 2692
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Additional information on 3-(1H-indol-3-yl)propan-1-ol
Comprehensive Overview of 3-(1H-indol-3-yl)propan-1-ol (CAS No. 3569-21-9)
3-(1H-indol-3-yl)propan-1-ol, also known by its CAS number 3569-21-9, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an indole ring and a hydroxyl group attached to a propyl chain. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 3-(1H-indol-3-yl)propan-1-ol is represented by the formula C10H13NO. The indole moiety, a key component of many biologically active molecules, is known for its involvement in various physiological processes, including neurotransmission and cell signaling. The hydroxyl group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound's solubility and reactivity.
Recent studies have highlighted the potential of 3-(1H-indol-3-yl)propan-1-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro experiments have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 3-(1H-indol-3-yl)propan-1-ol has also been investigated for its neuroprotective properties. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This neuroprotective activity is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.
The pharmacokinetic properties of 3-(1H-indol-3-yl)propan-1-ol have also been studied extensively. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a moderate half-life that allows for sustained therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(1H-indol-3-yl)propan-1-ol in humans. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings are encouraging and suggest that further clinical development is warranted.
Beyond its therapeutic applications, 3-(1H-indol-3-yl)propan-1-ol has also found use as a research tool in biochemical and pharmacological studies. Its ability to interact with specific receptors and enzymes makes it valuable for probing cellular signaling pathways and elucidating the mechanisms underlying various biological processes.
In conclusion, 3-(1H-indol-3-yl)propan-1-ol (CAS No. 3569-21-9) is a multifaceted compound with a wide range of potential applications in medicine and research. Its unique chemical structure confers it with diverse biological activities, including anti-inflammatory and neuroprotective effects. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a promising candidate for further development in the pharmaceutical industry.
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